molecular formula C10H11NO2 B13516252 (R)-2-Methylindoline-5-carboxylic acid

(R)-2-Methylindoline-5-carboxylic acid

Cat. No.: B13516252
M. Wt: 177.20 g/mol
InChI Key: DJMSOGXWWOYCJV-ZCFIWIBFSA-N
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Description

(R)-2-Methylindoline-5-carboxylic acid is a chiral indoline derivative featuring a carboxylic acid group at the 5-position and a methyl group at the 2-position of the indoline scaffold. Indoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, differs from indole by the saturation of the five-membered ring. The (R)-configuration at the 2-position introduces stereochemical specificity, which can influence biological activity and synthetic pathways.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

DJMSOGXWWOYCJV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)O

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-2-Methylindoline-5-carboxylic acid may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: ®-2-Methylindoline-5-carboxylic acid can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

®-2-Methylindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-2-Methylindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Indole vs. Indoline Derivatives
  • Indole-5-carboxylic acid (CAS 1670-81-1): A planar aromatic heterocycle with a carboxylic acid at the 5-position.
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Substituted with electron-withdrawing chlorine and a methyl group, this compound exhibits enhanced acidity at the 2-carboxylic acid position compared to indoline derivatives .
  • (R)-1-Pyrroline-5-carboxylic acid (CAS 489469-23-0): A monocyclic pyrroline derivative with a smaller ring system.
Substitution Patterns
  • Positional Isomerism : Indole-6-carboxylic acid (CAS 1670-82-2) demonstrates how carboxylic acid placement affects physical properties, with a higher melting point (256–259°C) than the 5-isomer (208–210°C) due to crystal packing differences .
  • Functionalization: The 5-carboxylic acid group in the target compound allows derivatization akin to indole-2-carboxylic acid derivatives, such as coupling with aminothiazolones to form hybrid structures .

Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Compounds
Compound CAS RN Molecular Formula Melting Point (°C) Notable Features
(R)-2-Methylindoline-5-carboxylic acid - C10H11NO2 Not reported Chiral center, saturated ring
Indole-5-carboxylic acid 1670-81-1 C9H7NO2 208–210 Aromatic, planar structure
Indole-6-carboxylic acid 1670-82-2 C9H7NO2 256–259 Higher melting point due to packing
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C10H8ClNO2 Not reported Electron-withdrawing Cl substituent

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